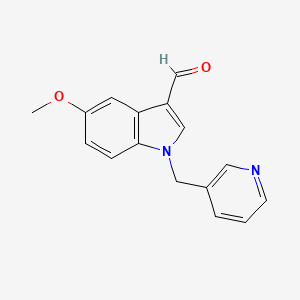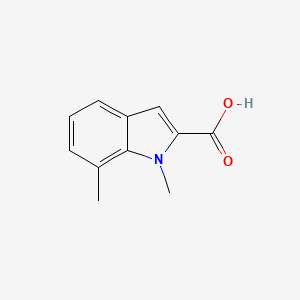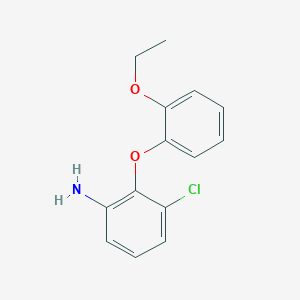
3-Chlor-2-(2-Ethoxyphenoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Chloro-2-(2-ethoxyphenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds that have been studied for various applications, including their use in the synthesis of more complex molecules. While the provided papers do not directly discuss 3-Chloro-2-(2-ethoxyphenoxy)aniline, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of chlorinated anilines and related compounds often involves multi-step reactions, starting from chlorinated nitrobenzenes or phenols. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . Similarly, chlorinated 2-phenoxyphenols were synthesized and their structures determined by NMR and GC-MS, which could be analogous to the synthesis of 3-Chloro-2-(2-ethoxyphenoxy)aniline .
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be characterized by various spectroscopic techniques such as NMR, IR, and MS. For example, the structure of a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, was characterized by elemental analyses, IR spectra, and 1H NMR . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of chlorinated anilines can be studied through their interactions with other compounds. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution reactions involving related compounds, such as 2-chloro-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with substituted anilines, have been conducted . These studies provide insights into the reaction mechanisms and the influence of substituents on the reactivity of chlorinated anilines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines, such as melting points, solubility, and stability, are important for their practical applications. The synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a compound with a similar structure, was characterized by TLC and melting point determination, indicating the importance of these properties in assessing the quality of the synthesized material . Additionally, the crystal structure and spectroscopic study of para-substituted 2-hydroxy-3-methoxybenzalideneanilines provide information on the stabilization of tautomers and the conformation of molecules in the solid state, which could be relevant for understanding the properties of 3-Chloro-2-(2-ethoxyphenoxy)aniline .
Wissenschaftliche Forschungsanwendungen
.
Photokatalytische Abbaureaktion
Diese Verbindung spielt eine bedeutende Rolle bei der photokatalytischen Abbaureaktion von Umweltverschmutzern. Studien haben gezeigt, dass Derivate von Anilin, wie 3-Chlor-2-(2-Ethoxyphenoxy)anilin, in Verbindung mit Nanokompositen wie Halloysit-TiO2 und Halloysit-Fe2O3 verwendet werden können, um toxische Substanzen effektiv abzubauen .
Synthetische Chemie
In der synthetischen Chemie dient This compound als Vorläufer für die Synthese verschiedener komplexer Moleküle. Seine Reaktivität mit anderen chemischen Entitäten ermöglicht die Bildung neuer Verbindungen mit potentiellen Anwendungen in der Medizin und Materialwissenschaft .
Sensor Entwicklung
Die strukturellen Eigenschaften von This compound machen es zu einem Kandidaten für die Entwicklung von Sensoren. Diese Sensoren können spezifische biologische oder chemische Substanzen erkennen und wertvolle Daten für die Umweltüberwachung und diagnostische Verfahren liefern .
Elektrochrome Geräte
Aufgrund seiner elektrischen Eigenschaften wird diese Verbindung für den Einsatz in elektrochromen Geräten untersucht. Diese Geräte ändern ihre Farbe als Reaktion auf elektrische Stimulation und finden Anwendung in intelligenten Fenstern, Displays und energiearmen Bildschirmen .
Solarenergie
Forscher untersuchen die Verwendung von This compound in Solarzellen. Sein Potenzial zur Verbesserung der Effizienz der Lichtabsorption und -umwandlung in Elektrizität könnte zu effektiveren Solarenergie-Lösungen führen .
Superkondensatoren und Batterien
Die einzigartigen elektrischen Eigenschaften der Verbindung werden für die Einarbeitung in Superkondensatoren und Batterien untersucht. Dies könnte zu Energiespeichergeräten mit höherer Kapazität und schnelleren Ladezeiten führen .
Korrosionsschutzmaterialien
Schließlich wird This compound für seinen Einsatz in Korrosionsschutzmaterialien untersucht. Seine chemische Stabilität könnte verbesserten Schutz für Metalle und Legierungen bieten, die in verschiedenen Industrien eingesetzt werden .
Eigenschaften
IUPAC Name |
3-chloro-2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-12-8-3-4-9-13(12)18-14-10(15)6-5-7-11(14)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLBNZKYZAYHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
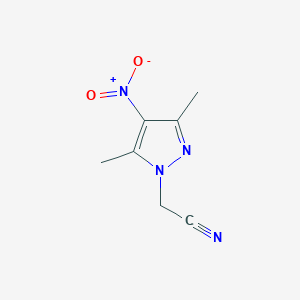
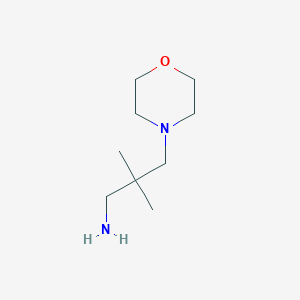
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
